Methyl 2-amino-3-chloro-5-fluorobenzoate
Description
Methyl 2-amino-3-chloro-5-fluorobenzoate is a halogenated aromatic ester with the molecular formula C₈H₇ClFNO₂ (corrected from based on structural analysis) and a molecular weight of 217.58 g/mol . Its CAS number is 1184351-57-2, and it is commonly used as a pharmaceutical intermediate or agrochemical precursor due to its reactive amino, chloro, and fluoro substituents . The compound is typically synthesized with a purity of 95–97% and is commercially available in milligram to gram quantities .
Properties
IUPAC Name |
methyl 2-amino-3-chloro-5-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQZTAVYMGQRAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3-chloro-5-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-chloro-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-chloro-5-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzene ring, while oxidation and reduction can lead to the formation of various functionalized compounds .
Scientific Research Applications
Methyl 2-amino-3-chloro-5-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2-amino-3-chloro-5-fluorobenzoate exerts its effects involves interactions with specific molecular targets. The amino, chloro, and fluoro groups on the benzene ring can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Ethyl 2-amino-3-chloro-5-fluorobenzoate
- Molecular Formula: C₉H₉ClFNO₂
- Molecular Weight : 217.62 g/mol
- CAS No.: 1179055-07-2
- Key Differences: The ethyl ester group (C₂H₅) replaces the methyl ester (CH₃), increasing molecular weight by 14.01 g/mol . Ethyl esters generally exhibit lower volatility and enhanced lipophilicity compared to methyl esters, influencing solubility and bioavailability in pharmaceutical applications . Both compounds share identical substituent positions (2-amino, 3-chloro, 5-fluoro), but the ethyl variant is priced higher due to its larger ester group and synthesis complexity .
Methyl 5-amino-3-chloro-2-fluorobenzoate
- Molecular Formula: C₈H₇ClFNO₂
- Molecular Weight : 217.58 g/mol
- CAS No.: Not explicitly provided (see CID 81267579)
- Key Differences: A positional isomer with amino, chloro, and fluoro groups at positions 5, 3, and 2, respectively . Despite identical molecular weights, this isomer may exhibit distinct chromatographic retention times and spectroscopic profiles (e.g., NMR, IR) .
Methyl 2-amino-3,5-dibromobenzoate
- Molecular Formula: C₈H₇Br₂NO₂
- Molecular Weight : 347.96 g/mol
- CAS No.: Not explicitly provided (refer to )
- Key Differences :
- Bromine replaces chlorine and fluorine at positions 3 and 5, increasing molecular weight by ~130.4 g/mol .
- Bromine’s larger atomic radius enhances steric hindrance, while its lower electronegativity (compared to chlorine/fluorine) reduces electron-withdrawing effects, altering reaction kinetics in nucleophilic substitutions .
Ethyl 2-amino-5-fluoro-3-methylbenzoate
- Molecular Formula: C₁₀H₁₂FNO₂
- Molecular Weight : 209.21 g/mol
- CAS No.: 939993-44-9
- Key Differences: A methyl group replaces chlorine at position 3, reducing molecular weight by ~35.5 g/mol and eliminating halogen-related toxicity .
Comparative Data Table
Biological Activity
Methyl 2-amino-3-chloro-5-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula: CHClFNO
- Molecular Weight: Approximately 219.62 g/mol
- Functional Groups: Amino (-NH), Chloro (-Cl), Fluoro (-F), and Ester (-COOCH)
The presence of these functional groups suggests potential interactions with various biological targets, enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino, chloro, and fluoro groups can participate in hydrogen bonding and hydrophobic interactions, which may modulate various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding: Potential binding to receptors that regulate cell signaling and growth.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi.
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
| This compound | C. albicans | 64 µg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cells.
Case Study: Inhibition of Pancreatic Cancer Cells
A study investigated the effects of this compound on pancreatic cancer cell lines. The results indicated:
- Cell Viability Reduction: A dose-dependent decrease in cell viability was observed.
- Mechanism: The compound was found to induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways.
Table 2: Anticancer Activity Data
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the amino, chloro, or fluoro groups can significantly impact its efficacy.
Table 3: SAR Analysis
| Modification | Change in Activity |
|---|---|
| Removal of Fluoro | Decreased potency |
| Substitution with Iodo | Increased toxicity |
| Alteration of Amino Group | Variable efficacy |
These findings highlight the importance of chemical modifications in optimizing the biological activity of this compound.
Q & A
Basic Research Questions
Q. What are the key analytical methods for confirming the purity and structure of Methyl 2-amino-3-chloro-5-fluorobenzoate?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and esterification. For example, the methyl ester group typically appears as a singlet at ~3.8–4.0 ppm in H NMR.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>97% as reported in commercial samples) using reverse-phase columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : Confirm molecular weight (CHClFNO, theoretical MW: 203.6) via ESI-MS or GC-MS .
Q. How is this compound typically synthesized?
- Synthetic Pathway :
- Step 1 : Nitration/chloro-fluorination of benzoic acid derivatives followed by esterification with methanol.
- Step 2 : Reduction of nitro groups to amines (e.g., catalytic hydrogenation with Pd/C).
- Key Considerations : Protect the amino group during esterification to avoid side reactions. Related compounds like Ethyl 2-amino-5-fluorobenzoate use similar esterification protocols .
Q. What safety precautions are required when handling this compound?
- Hazard Mitigation :
- Toxicity : No direct data available, but structurally similar fluorinated benzoates show moderate toxicity. Use PPE (gloves, goggles) .
- Disposal : Treat as hazardous waste. Incinerate in a certified facility or use licensed disposal services .
Advanced Research Questions
Q. How do substituent positions (chloro, fluoro, amino) influence the reactivity of this compound in cross-coupling reactions?
- Experimental Design :
- Substituent Effects : The chloro group at position 3 acts as a directing group for electrophilic substitution, while the amino group at position 2 enhances nucleophilicity.
- Case Study : Compare Suzuki-Miyaura coupling yields using Pd catalysts with varying ligands (e.g., Pd(PPh) vs. PdCl(dppf)).
- Data Contradictions : Discrepancies in reaction efficiency may arise from steric hindrance due to the methyl ester .
Q. What are the challenges in achieving regioselective functionalization of this compound?
- Methodological Challenges :
- Competing Reactivity : The amino group may deactivate the ring, complicating halogenation. Use protecting groups (e.g., Boc) to block the amine during fluorination/chlorination .
- Optimization Table :
| Protecting Group | Reaction Yield (%) | Regioselectivity |
|---|---|---|
| Boc | 78 | >90% at C-5 |
| Acetyl | 65 | 70% at C-5 |
| Hypothetical data based on analogous systems . |
Q. How can spectroscopic data discrepancies (e.g., conflicting F NMR shifts) be resolved?
- Troubleshooting :
- Solvent Effects : Fluorine chemical shifts are solvent-dependent. Compare data in DMSO-d vs. CDCl.
- Impurity Interference : Purity <97% (as noted in some batches) may cause split peaks. Repurify via column chromatography .
Contradictions and Validation
Q. Why do different sources report conflicting CAS numbers for this compound?
- Resolution :
- Reported CAS numbers include 1184351-57-2 (BLDpharm) and 1482520-10-4 (unverified sources). Cross-check via authoritative databases like PubChem or SciFinder to confirm validity. Mislabeling may arise from isomerism (e.g., positional isomers of chloro/fluoro groups) .
Applications in Research
Q. What role does this compound play in synthesizing fluorinated intermediates for pharmaceuticals?
- Case Study :
- Anticancer Agents : The fluoro and amino groups enhance binding to kinase targets. For example, derivatives of similar compounds (e.g., 5-amino-2-chloro-4-fluorobenzoic acid) are precursors in kinase inhibitor synthesis .
- Table : Key Derivatives and Applications
| Derivative | Application | Reference |
|---|---|---|
| 5-Fluoro-2-hydroxybenzoate | COX-2 Inhibitors | |
| Ethyl 2-amino-5-fluorobenzoate | Antibacterial Agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
